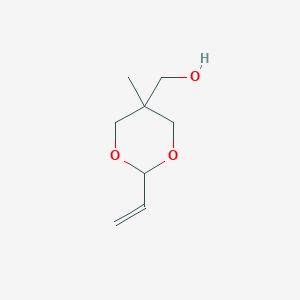
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and a hydroxymethyl group attached to the dioxane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2-methyl-1,3-dioxane with formaldehyde and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)aldehyde or (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (2-Ethyl-5-methyl-1,3-dioxan-5-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol involves its reactivity due to the presence of the ethenyl and hydroxymethyl groups. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with different substituents.
(5-Ethyl-1,3-dioxan-5-yl)methanol: Contains an ethyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Another derivative with different substituents.
Uniqueness:
- The presence of the ethenyl group in (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol makes it more reactive in certain types of chemical reactions, such as polymerization and addition reactions.
- Its unique structure allows for the synthesis of a wide range of derivatives with potential applications in various fields.
Eigenschaften
CAS-Nummer |
3936-82-1 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(2-ethenyl-5-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-3-7-10-5-8(2,4-9)6-11-7/h3,7,9H,1,4-6H2,2H3 |
InChI-Schlüssel |
KMXIAPUAVNXUND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

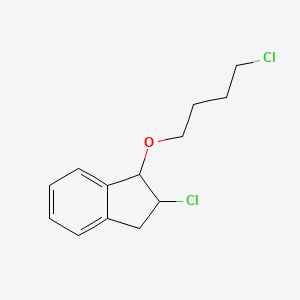

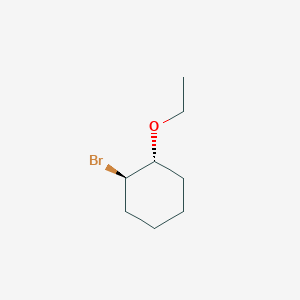
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

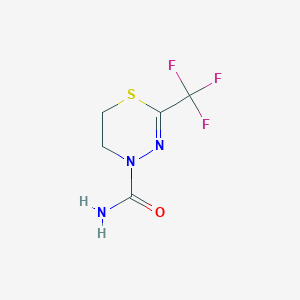
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)

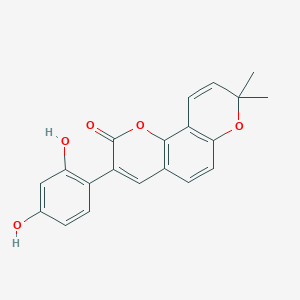
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)
